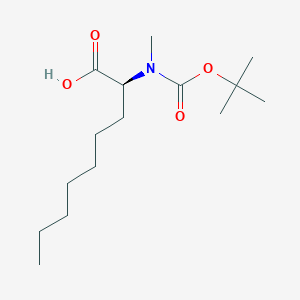

Boc-MeAnon(2)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Boc-MeAnon(2)-OH” likely refers to a molecule that has been protected with a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a common strategy used to protect amines in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of Boc-protected amines involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) . The amine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group . The reaction can be carried out under relatively mild conditions .Molecular Structure Analysis

The Boc group adds steric bulk to the molecule and changes its reactivity . The carbonyl oxygen in the Boc group can be protonated, which is resonance stabilized .Chemical Reactions Analysis

The Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid . The first step in this process is the protonation of the carbonyl oxygen, which results in a resonance-stabilized ion .科学的研究の応用

Photocatalysis and Material Applications

Fabrication and Modification of Photocatalysts : Research on (BiO)2CO3-based photocatalysts (BOC) emphasizes their potential in healthcare, photocatalysis, and as sensors. Modification strategies to enhance visible light-driven photocatalytic performance include metal heterojunctions and doping with nonmetals. These modifications improve photocatalytic activity through mechanisms such as the p–n junction effect and photosensitization, with applications in environmental pollution control (Ni et al., 2016).

Boron Chemistry and Nanomaterials : The study of boron through size-selected clusters reveals its unusual polymorphism, with applications ranging from boron fullerenes to nanotubes. This research provides insights into boron's chemical bonding, leading to the design of novel borometallic molecular wheels and expanding boron chemistry (Sergeeva et al., 2014).

Boron Carbide in Nuclear Applications : Boron carbide's role in nuclear reactors is examined, particularly its behavior under neutron irradiation. The study suggests mechanisms for stress-induced amorphous band formation in boron carbide, which impacts its application in absorbing materials for nuclear reactor control (Simeone et al., 2000).

Chemical Synthesis and Catalysis

Organoboron Acids in Catalysis : Organoboron acids and their derivatives play a crucial role in catalysis, leveraging the Lewis acidity of trivalent boron for diverse reactions. This research highlights the versatility of organoboron compounds in facilitating addition, cycloaddition, and substitution reactions, contributing to the development of catalyst-controlled methods for organic synthesis (Dimitrijević & Taylor, 2013).

Innovations in BOD Measurement : A novel reactor-type biosensor for rapid biochemical oxygen demand (BOD) measurement uses immobilized microbial cell beads. This development enhances sensitivity, precision, and longevity of BOD biosensors, offering a promising tool for assessing organic pollution in water and wastewater (Wang et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]nonanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-6-7-8-9-10-11-12(13(17)18)16(5)14(19)20-15(2,3)4/h12H,6-11H2,1-5H3,(H,17,18)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVHUMRPPGBGQH-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2735769.png)

![2-({4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole](/img/structure/B2735770.png)

methanone](/img/structure/B2735774.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2735779.png)

![Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2735781.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)

![N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2735785.png)